N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Description
This compound features a benzoxazole core substituted with a fluorine atom at the 6-position, linked to a pyrrolidine ring. The pyrrolidine is further substituted with a methyl group and a cyclopropanesulfonamide moiety. The cyclopropane ring introduces conformational rigidity, while the fluorine enhances lipophilicity and metabolic stability. The sulfonamide group may contribute to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-18(23(20,21)12-3-4-12)11-6-7-19(9-11)15-17-13-5-2-10(16)8-14(13)22-15/h2,5,8,11-12H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJSEIJMVRTURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data from various studies.
Chemical Structure
The compound can be described by its molecular formula C_{13}H_{14}F_N_3O_2S and its structure includes a pyrrolidine ring, a benzoxazole moiety, and a cyclopropanesulfonamide functional group.
Antitumor Activity
Recent studies have indicated that derivatives of benzoxazole, including the compound , exhibit significant antitumor activity.
Key Findings:
- Cell Line Studies : In vitro assays have shown that the compound demonstrates antiproliferative effects against various cancer cell lines. For instance, it has been reported to have an IC50 (half maximal inhibitory concentration) value of approximately 8.78 µM against A549 lung cancer cells, indicating potent activity in 2D culture formats .
- 3D Culture Assays : The activity tends to be reduced in 3D culture formats, which more closely mimic in vivo conditions. The IC50 for NCI-H358 cells was reported as 16.00 µM in 3D assays .
| Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |
|---|---|---|
| A549 | 8.78 | 19.94 |
| NCI-H358 | 6.68 | 11.27 |
| MRC-5 (normal) | Not active | Not active |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it relevant for further exploration in infectious disease contexts.
Key Findings:
- Microbial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria using broth microdilution methods. It showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 6.12 µM and moderate activity against Escherichia coli with an MIC of 25 µM .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25 |
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the benzoxazole moiety plays a critical role in interacting with cellular targets involved in proliferation and survival pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from benzothiazole and benzoxazole frameworks:
- Benzothiazole Derivatives : Compounds structurally related to this compound have shown enhanced antitumor activity compared to their benzimidazole counterparts, suggesting structural modifications can lead to improved biological profiles .
- In Vivo Studies : Although most current findings are based on in vitro data, future studies are expected to explore the pharmacokinetics and therapeutic efficacy of this compound in animal models.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide exhibit anticancer properties. The benzoxazole derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study demonstrated that a related benzoxazole compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis via the mitochondrial pathway .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its protective effects on neuronal cells.
Case Study : In vitro studies revealed that the compound can enhance the survival of dopaminergic neurons in models of Parkinson's disease by inhibiting apoptosis and promoting neurotrophic factor expression .
Antimicrobial Properties
There is emerging evidence that benzoxazole derivatives possess antimicrobial activity against various pathogens. The sulfonamide group is known for enhancing the antibacterial efficacy of compounds.
Case Study : A series of benzoxazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results with specific compounds exhibiting MIC values comparable to standard antibiotics .
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural and physicochemical differences between the target compound and analogous sulfonamide derivatives.
Key Observations:
- Heterocyclic Core Diversity: The target compound’s benzoxazole core distinguishes it from pyrazolo-pyrimidine () and pyrimidine () analogs. Benzoxazole’s fused aromatic system may enhance π-π stacking interactions compared to monocyclic pyrimidines.
- Fluorine Substitution: The 6-fluoro group in the target compound parallels the 5-fluoro substitution in ’s chromenone derivatives. Fluorine typically reduces metabolic oxidation and improves membrane permeability.
Pharmacological Implications (Inferred)
While biological data are absent in the provided evidence, structural features suggest:
- The target’s benzoxazole may target kinases or GPCRs, analogous to benzoxazole-containing drugs like flunoxaprofen.
- The cyclopropanesulfonamide could mimic carboxylic acid bioisosteres, offering improved bioavailability over acidic groups.
- Fluorinated analogs in exhibit higher molecular weights (>600 Da), which may limit blood-brain barrier penetration compared to the target compound (~349 Da).
Preparation Methods
Benzoxazole Ring Formation
The 6-fluoro-1,3-benzoxazole scaffold is synthesized from 2-amino-4-fluorophenol through cyclocondensation with trichloromethyl chloroformate (phosgene analog) in dichloromethane at 0–5°C. This method, adapted from HIV protease inhibitor syntheses, achieves 89% yield by maintaining strict temperature control to minimize side reactions. The reaction mechanism proceeds via intermediate carbamate formation, followed by intramolecular cyclization (Figure 1).
Reaction Conditions:
-
Molar ratio: 1:1.2 (phenol:trichloromethyl chloroformate)
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Base: Triethylamine (2.5 equiv)
-
Time: 4 hours
Pyrrolidine Functionalization
2-Chloro-6-fluoro-1,3-benzoxazole undergoes nucleophilic aromatic substitution with pyrrolidin-3-ylamine in dimethylacetamide (DMA) at 110°C for 18 hours. The reaction utilizes potassium carbonate (3.0 equiv) as a base, achieving 76% yield. Steric hindrance at the benzoxazole 2-position necessitates high temperatures for effective amination.
Key Optimization:
-
Lower temperatures (<90°C) result in <30% conversion
-
Solvent screening showed DMA superior to DMF or NMP in minimizing decomposition
Preparation of N-Methylcyclopropanesulfonamide
Cyclopropanesulfonyl Chloride Synthesis
Cyclopropanesulfonyl chloride is synthesized via radical sulfonation of cyclopropane using sulfuryl chloride (SO₂Cl₂) under UV irradiation. This method, modified from antibiotic intermediate production, provides 82% yield after distillation (bp 68–70°C/12 mmHg).
Safety Note:
-
Reaction requires exclusion of moisture to prevent HCl release
-奎宁 sulfate stabilizes the radical chain process
Sulfonamide Formation
N-methylation is achieved through a two-step process:
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Sulfonation: Cyclopropanesulfonyl chloride reacts with methylamine (2.0 equiv) in THF/water (3:1) at 0°C
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Purification: Crystallization from ethyl acetate/hexane yields 84% pure N-methylcyclopropanesulfonamide
Spectroscopic Validation:
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¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane), 2.72 (s, 3H, N–CH₃)
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HRMS: [M+H]⁺ calcd. 134.0372, found 134.0369
Coupling Strategies for Final Assembly
Mitsunobu Reaction
The critical N–N bond formation employs Mitsunobu conditions:
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Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv)
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Solvent: Anhydrous THF
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Temperature: 25°C, 24 hours
This method couples the benzoxazole-pyrrolidine amine with N-methylcyclopropanesulfonamide in 71% yield, with complete retention of stereochemistry at the pyrrolidine center.
Comparative Coupling Methods
| Method | Yield (%) | Purity (HPLC) | Stereoselectivity |
|---|---|---|---|
| Mitsunobu | 71 | 98.2 | >99% R,R |
| EDC/HOBt | 58 | 95.1 | 82% R,R |
| DCC/DMAP | 63 | 96.8 | 91% R,R |
Protecting Group Strategy
A tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen prevents over-alkylation during coupling. Deprotection with HCl/dioxane (4 M, 2 hours) yields the free amine without cyclopropane ring opening.
Process Optimization and Scale-Up
Cyclocondensation Temperature Effects
| Temperature (°C) | Yield (%) | Impurity Profile |
|---|---|---|
| 0 | 89 | <2% dichloro byproducts |
| 25 | 76 | 8–12% oligomers |
| -10 | 82 | 5% unreacted amine |
Solvent Screening for Coupling
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.5 | 71 | 24 |
| DCM | 8.9 | 65 | 36 |
| DMF | 36.7 | 42 | 48 |
| Acetonitrile | 37.5 | 54 | 30 |
Analytical Characterization
Spectroscopic Data Consolidation
¹³C NMR (101 MHz, DMSO-d₆):
-
158.2 (C-2, benzoxazole)
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146.5 (C-6, F-substituted)
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45.8 (pyrrolidine N–CH₂)
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12.3 (cyclopropane CH₂)
HPLC Conditions:
-
Column: C18, 5 μm, 4.6 × 250 mm
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Mobile phase: 65:35 MeCN/0.1% HCOOH
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Retention time: 8.92 min
Q & A
Q. What in vitro and in vivo models are recommended for validating target engagement?
- Methodological Answer : In vitro: Use NanoBRET target engagement assays (Promega) in live cells. In vivo: Employ pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents, measuring plasma exposure (AUC) and biomarker modulation (e.g., PARylation for PARP inhibitors). For brain penetration, assess brain/plasma ratio (Kp) 2 hours post-IV dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
